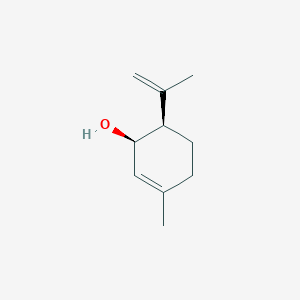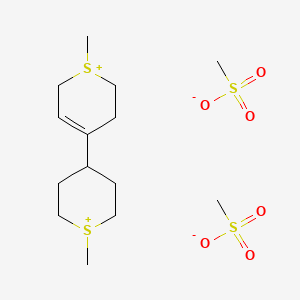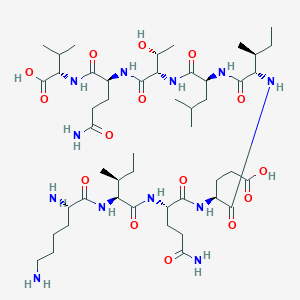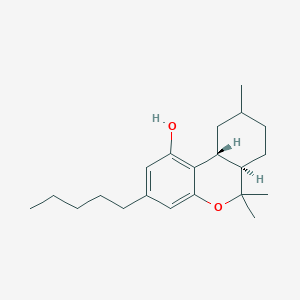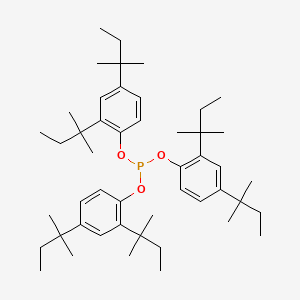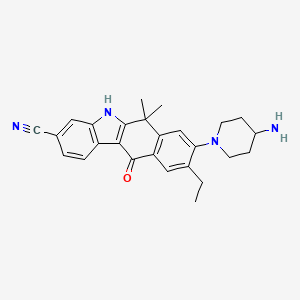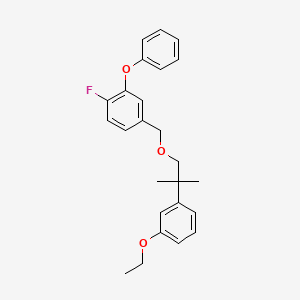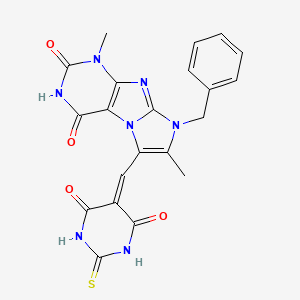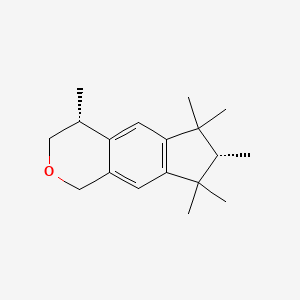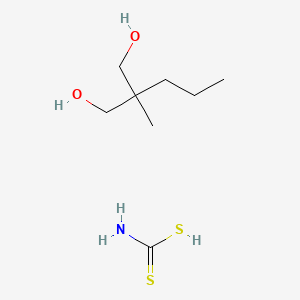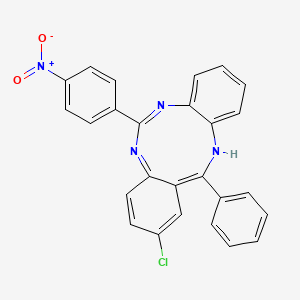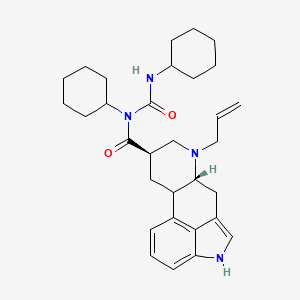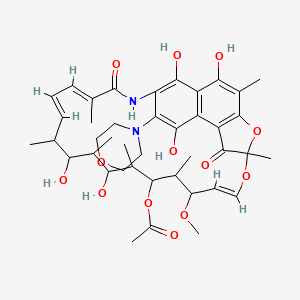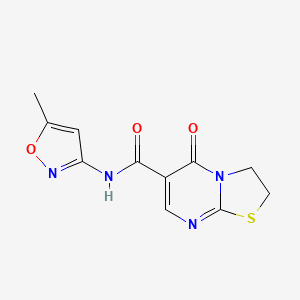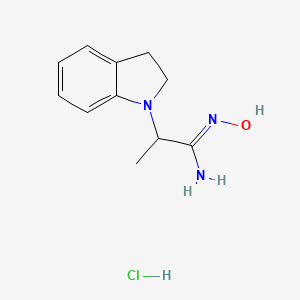
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ethanimidamide group can be reduced to form amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The hydroxy and ethanimidamide groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2,3-dihydro-1H-indole: Shares the indole core but lacks the hydroxy and ethanimidamide groups.
3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione: Contains a similar indole structure with additional functional groups.
Uniqueness
2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Propiedades
Número CAS |
85475-46-3 |
|---|---|
Fórmula molecular |
C11H16ClN3O |
Peso molecular |
241.72 g/mol |
Nombre IUPAC |
2-(2,3-dihydroindol-1-yl)-N'-hydroxypropanimidamide;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-8(11(12)13-15)14-7-6-9-4-2-3-5-10(9)14;/h2-5,8,15H,6-7H2,1H3,(H2,12,13);1H |
Clave InChI |
RCBGSJNIBDVHHE-UHFFFAOYSA-N |
SMILES isomérico |
CC(/C(=N/O)/N)N1CCC2=CC=CC=C21.Cl |
SMILES canónico |
CC(C(=NO)N)N1CCC2=CC=CC=C21.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


